molecular formula C15H15NO3 B13973854 2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde

2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde

Cat. No.: B13973854
M. Wt: 257.28 g/mol
InChI Key: PBQAHMFIQFQYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to a nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde typically involves multiple steps. One common method includes the initial formation of the nicotinaldehyde core, followed by the introduction of the benzyloxy and methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective formation of the desired product.

For example, the synthesis might start with the preparation of 2-benzyloxypyridine, which is then subjected to N-methylation using methyl triflate to form 2-benzyloxy-1-methylpyridinium triflate . This intermediate can then be further reacted under controlled conditions to introduce the methoxy and aldehyde functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: The major product is 2-(Benzyloxy)-4-methoxy-6-methylnicotinic acid.

    Reduction: The major product is 2-(Benzyloxy)-4-methoxy-6-methylnicotinalcohol.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxy groups may also influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-4-methoxy-6-methylnicotinaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its structure allows for versatile chemical modifications, making it valuable in synthetic organic chemistry.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-methoxy-6-methyl-2-phenylmethoxypyridine-3-carbaldehyde

InChI

InChI=1S/C15H15NO3/c1-11-8-14(18-2)13(9-17)15(16-11)19-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

PBQAHMFIQFQYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.